molecular formula C9H10F3NS B1445453 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine CAS No. 871519-25-4

1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine

Cat. No.: B1445453
CAS No.: 871519-25-4
M. Wt: 221.24 g/mol
InChI Key: LNAPOOBGPIVJHX-UHFFFAOYSA-N
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Description

1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl-substituted phenyl ring, which is further connected to an ethanamine moiety

Scientific Research Applications

1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine typically involves the trifluoromethylation of suitable precursors. One common method includes the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. The reaction is carried out under controlled conditions, often involving the use of a base and a solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced equipment to ensure precise control over reaction parameters. The scalability of the synthesis is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)cyclopropan-1-amine
  • 1-(4-[(Trifluoromethyl)phenyl)sulfonyl]bicyclo[2.1.0]pentane
  • 1-(4-[(Trifluoromethyl)phenyl]ethan-1-amine)

Uniqueness: 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAPOOBGPIVJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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